Boiling Point Elevation with Chain Length: Pentyl Ester vs. Hexyl Ester
The pentyl ester exhibits a predicted boiling point of 318.3 ± 27.0 °C at 760 mmHg . In contrast, the one-methylene-higher hexyl ester (CAS 161193-00-6) has a predicted boiling point of 333.9 ± 27.0 °C . This 15.6 °C increase, attributed to the additional CH₂ group, demonstrates the predictable chain-length dependence. For formulators, the pentyl ester occupies a critical intermediate volatility window: it is significantly less volatile than shorter esters (e.g., isopropyl, ~260 °C estimated), yet more volatile than the hexyl ester, making it suitable when a balance between evaporation rate and retention is needed.
| Evidence Dimension | Normal boiling point (predicted) |
|---|---|
| Target Compound Data | 318.3 ± 27.0 °C at 760 mmHg |
| Comparator Or Baseline | Hexyl 2-hydroxy-4-(methylthio)butanoate (CAS 161193-00-6): 333.9 ± 27.0 °C at 760 mmHg |
| Quantified Difference | Pentyl ester boils 15.6 °C lower than hexyl ester |
| Conditions | Predicted via ACD/Labs Percepta Platform – PhysChem Module, version 14.00; 760 mmHg |
Why This Matters
Boiling point directly dictates vapor pressure and evaporation rate; the pentyl ester fills the gap between highly volatile short-chain esters and insufficiently volatile long-chain esters for controlled-release or ambient-temperature fragrance diffusion.
